2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride
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Overview
Description
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a benzoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride typically involves multiple steps. One common route starts with the protection of the amine group on piperidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step forms the Boc-protected piperidine . The protected piperidine is then reacted with a benzoic acid derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogenation or treatment with strong acids like trifluoroacetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields amines.
Scientific Research Applications
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with various biological targets. The benzoic acid moiety may also play a role in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid
- 2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride is unique due to its combination of a Boc-protected piperidine and a benzoic acid moiety. This structure provides specific reactivity and stability that can be advantageous in various synthetic and research applications .
Properties
Molecular Formula |
C17H25ClN2O4 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-17(2,3)23-16(22)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)15(20)21;/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,20,21);1H |
InChI Key |
YXNFDDMBEUALIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl |
Origin of Product |
United States |
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